molecular formula C9H12N2O B3025267 (Dimethylamino)(5-methyl-2-furyl)acetonitrile CAS No. 1142198-06-8

(Dimethylamino)(5-methyl-2-furyl)acetonitrile

Cat. No.: B3025267
CAS No.: 1142198-06-8
M. Wt: 164.2 g/mol
InChI Key: ULNIHHSWBRVGMV-UHFFFAOYSA-N
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Description

(Dimethylamino)(5-methyl-2-furyl)acetonitrile is a specialized chemical compound offered for research and development purposes. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal applications. The molecular formula of this compound is C9H12N2O, with a molecular weight of 164.21 g/mol . Compounds with a similar (dimethylamino)acetonitrile core structure are recognized in synthetic chemistry for their utility as intermediates and building blocks . The structural features of this molecule—including the furan ring and the aminoacetonitrile moiety—suggest its potential value in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. Specifically, aminoacetonitrile derivatives are a known class of compounds with biological relevance; for instance, they form the core structure of certain anthelmintic agents like Monepantel . Furthermore, patented research indicates that structurally related aminoalkyl furan derivatives have been investigated for their activity on histamine receptors, showcasing the potential of this chemical class in medicinal chemistry research . As a versatile synthetic intermediate, this compound can be a key starting material for exploring novel chemical spaces and developing new active compounds.

Properties

IUPAC Name

2-(dimethylamino)-2-(5-methylfuran-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-4-5-9(12-7)8(6-10)11(2)3/h4-5,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNIHHSWBRVGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C#N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(Dimethylamino)(5-methyl-2-furyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemical Properties and Structure

(Dimethylamino)(5-methyl-2-furyl)acetonitrile is characterized by its dimethylamino group and a furan ring, which contribute to its unique chemical reactivity and biological interactions. The molecular structure allows for diverse interactions, making it suitable for various applications.

Chemistry

  • Synthetic Intermediate : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure enables reactions such as nucleophilic substitutions and coupling reactions.
  • Fluorescent Probes : Due to its aromatic nature, it can be utilized as a fluorescent probe in chemical sensing and imaging applications.

Biology

  • Anticancer Research : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve DNA intercalation and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
  • Biological Interactions : The compound can interact with biomolecules, potentially influencing cellular pathways associated with tumor growth.

Industry

  • Material Science : The compound is explored for use in developing organic semiconductors and photovoltaic materials due to its conjugated system, which enhances electronic properties.
  • Pharmaceutical Development : Ongoing research investigates its potential as a pharmaceutical intermediate, particularly in the synthesis of novel therapeutic agents.

Case Studies

StudyFindingsCell Lines Used
Saha et al. (2021)Identified cytotoxic effects on liver and lung cancer cellsHep G2 (liver), A549 (lung adenocarcinoma)
Hakkola et al. (1998)Evaluated metabolism leading to bioactive metabolitesVarious tissues including liver and lung
Recent Advances in Remediation (2020)Highlighted mutagenic properties post-bioremediationSoil extracts from contaminated sites

Mechanism of Action

The mechanism of action of (Dimethylamino)(5-methyl-2-furyl)acetonitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group and the furan ring play crucial roles in its reactivity and binding affinity . These interactions can modulate various biochemical processes, making it a valuable compound in research .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared below with structurally related acetonitrile derivatives, focusing on substituents, physicochemical properties, and reactivity:

Compound Name Molecular Formula Key Substituents Melting Point (°C) Key Properties/Reactivity References
(Dimethylamino)(5-methyl-2-furyl)acetonitrile C₉H₁₂N₂O 5-methyl-2-furyl, dimethylamino Not reported Reactive nitrile; furan π-electron system
2-(Dimethylamino)acetonitrile C₄H₈N₂ Dimethylamino Not reported High polarity; forms coordination complexes
2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile C₂₂H₁₃N₃O Diphenyl, cyano 152–153 Crystalline; C–H···π interactions
2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio) Acetonitrile C₁₀H₉N₅OS Methoxyphenyl, triazole 101–102 Bioactive; hydrogen-bonding capacity
2,2-Dimethyl-5-[(2-nitroanilin)amino]acetonitrile C₁₁H₁₄N₄O₂ Nitroaniline, dimethyl 120–121 Intramolecular H-bonding

Key Observations :

  • Crystallinity: Compounds like 2-(3-cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile exhibit strong crystalline packing due to weak C–H···π interactions, whereas the target compound’s packing behavior remains unreported .
  • Reactivity: The dimethylamino group in 2-(dimethylamino)acetonitrile facilitates coordination with boron in frustrated Lewis pair systems, as seen in . The target compound’s furyl group may sterically hinder such interactions .

Biological Activity

(Dimethylamino)(5-methyl-2-furyl)acetonitrile, a compound featuring a dimethylamino group and a 5-methyl-2-furyl moiety, has gained attention in pharmaceutical chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H12N2\text{C}_9\text{H}_{12}\text{N}_2

This compound is characterized by the presence of a furan ring, which is known for its reactivity and ability to participate in various chemical reactions, making it a promising candidate for further biological evaluation.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. Notably, it has shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM .

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of key enzymes in bacterial metabolic pathways. Molecular docking studies suggest that it binds effectively to targets such as MurD and DNA gyrase, which are crucial for bacterial cell wall synthesis and DNA replication, respectively .

Structure-Activity Relationships (SAR)

The exploration of SAR for related compounds indicates that modifications in the molecular structure can significantly influence biological activity. For instance, the introduction of different substituents on the furan ring or variations in the dimethylamino group can enhance or reduce antimicrobial efficacy . This highlights the importance of structural optimization in drug development.

Case Studies

In a recent study, derivatives of this compound were synthesized and evaluated for their biological activity. The results indicated that certain modifications led to increased potency against resistant bacterial strains . This underscores the potential for developing novel antimicrobial agents based on this compound.

Q & A

Q. What are the recommended synthetic pathways for (Dimethylamino)(5-methyl-2-furyl)acetonitrile, and how can reaction yields be optimized?

Methodological Answer:

  • Step 1: Start with precursor optimization. For example, use 5-methylfurfural derivatives as starting materials, leveraging acetonitrile-based nucleophilic substitution reactions under anhydrous conditions (see acetonitrile purification protocols in ).
  • Step 2: Employ computational reaction path searches (e.g., quantum chemical calculations) to predict viable intermediates and transition states, reducing trial-and-error experimentation .
  • Step 3: Optimize solvent systems. Acetonitrile’s polarity and low viscosity make it suitable for reactions requiring high dielectric constants, but alternatives like DMF may be considered for solubility challenges ().
  • Step 4: Monitor reaction progress using HPLC or TLC with UV visualization (254 nm) as described in .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Step 1: Conduct accelerated stability studies by exposing the compound to temperatures (e.g., –20°C, 4°C, 25°C) and humidity levels (40–80% RH) over 1–6 months ().
  • Step 2: Use FT-IR spectroscopy to detect hydrolytic degradation (e.g., loss of nitrile peak at ~2250 cm⁻¹) ().
  • Step 3: Validate stability via LC-MS to identify decomposition byproducts ().

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound’s synthesis?

Methodological Answer:

  • Step 1: Apply density functional theory (DFT) to model competing pathways (e.g., nucleophilic vs. radical mechanisms) and calculate activation energies .
  • Step 2: Validate computational predictions with kinetic isotope effects (KIEs) or substituent-dependent rate studies ().
  • Step 3: Use machine learning algorithms to analyze experimental/computational data discrepancies, refining reaction parameters iteratively .

Q. What factorial design strategies are optimal for screening reaction conditions (e.g., catalysts, solvents) for derivative synthesis?

Methodological Answer:

  • Step 1: Design a 2^k factorial experiment (k = variables like temperature, catalyst loading, solvent ratio) to identify significant factors ().
  • Step 2: Use response surface methodology (RSM) to model non-linear interactions and predict optimal conditions (e.g., 60°C, 5 mol% catalyst, acetonitrile/THF 3:1) .
  • Step 3: Validate with a confirmatory run and statistical analysis (ANOVA, p < 0.05) ().

Q. How can researchers address inconsistencies in spectroscopic data (e.g., NMR splitting patterns) for this compound?

Methodological Answer:

  • Step 1: Re-examine sample purity via GC-MS or elemental analysis to rule out impurities ().
  • Step 2: Perform variable-temperature NMR to assess dynamic effects (e.g., rotational barriers in the dimethylamino group) ().
  • Step 3: Compare experimental data with simulated spectra from software like ACD/Labs or Gaussian ().

Q. What safety protocols are critical for handling this compound in advanced synthesis workflows?

Methodological Answer:

  • Step 1: Follow institutional Chemical Hygiene Plans (e.g., fume hood use, PPE protocols) as per .
  • Step 2: Monitor airborne nitrile levels with OSHA-approved sensors (threshold limit: 20 ppm).
  • Step 3: Implement waste segregation protocols for acetonitrile-containing residues ().

Contradiction Analysis & Advanced Methodologies

Q. How can researchers reconcile discrepancies in reported biological activity data for derivatives of this compound?

Methodological Answer:

  • Step 1: Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability ().
  • Step 2: Use meta-analysis tools to quantify heterogeneity across studies (e.g., Cochrane’s Q test) ().
  • Step 3: Validate findings with orthogonal assays (e.g., enzymatic vs. cell-based assays) ().

Q. What strategies integrate heterogeneous catalysis data with computational predictions for scaled-up synthesis?

Methodological Answer:

  • Step 1: Screen catalysts (e.g., Pd/C, zeolites) using high-throughput experimentation (HTE) platforms ().
  • Step 2: Apply microkinetic modeling to bridge DFT results with experimental turnover frequencies (TOFs) .
  • Step 3: Optimize reactor design (e.g., continuous-flow systems) using CRDC subclass RDF2050112 guidelines ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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